1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
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Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is a synthetic organic compound that features an indole moiety, a fluorophenyl group, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, cyclization reactions can be employed to form the indole ring.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Coupling Reactions: The final step often involves coupling the indole and thiazole moieties through a suitable linker, such as an ethanone group, using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of industrial catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE may have applications in:
Medicinal Chemistry: Potential as a pharmaceutical agent due to its structural features.
Biological Studies: Used as a probe to study biological pathways or as a ligand in receptor binding studies.
Industrial Chemistry: May serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and thiazole rings could facilitate binding to specific sites on these targets, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE: Similar structure with a chlorine substituent instead of fluorine.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE: Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H15FN2OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C19H15FN2OS/c20-16-7-3-2-6-15(16)19-21-14(12-24-19)11-18(23)22-10-9-13-5-1-4-8-17(13)22/h1-8,12H,9-11H2 |
InChI Key |
VOXOGTVVDZAGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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